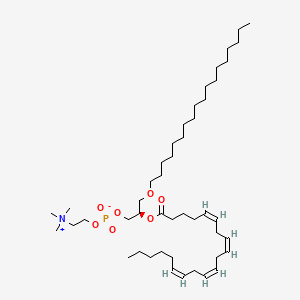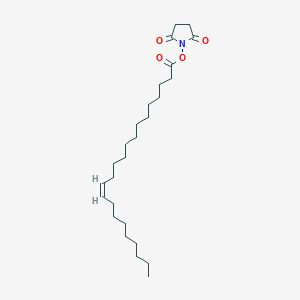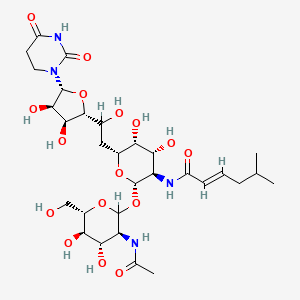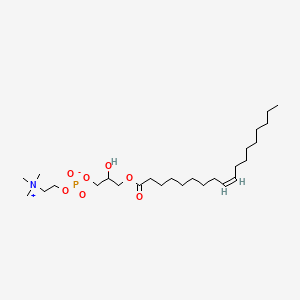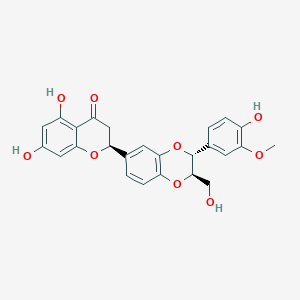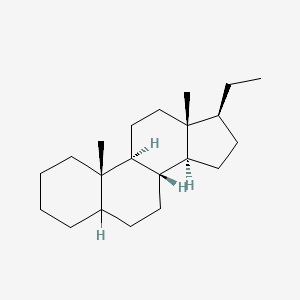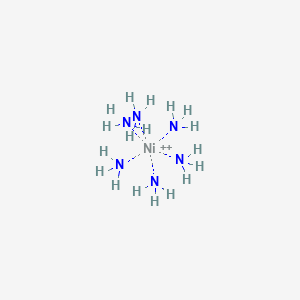
Salutaridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-salutaridinol is a salutaridinol. It is a conjugate base of a (7S)-salutaridinol(1+).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Saccharomyces cerevisiae
Salutaridinol plays a key role in the synthesis of morphinan alkaloids, which are potent analgesics. A study by Fossati et al. (2015) explored the feasibility of synthesizing these alkaloids in recombinant Saccharomyces cerevisiae, starting from the precursor (R,S)-norlaudanosoline. The pathway included key enzymes like salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and this compound acetyltransferase (PsSAT) (Fossati et al., 2015).
Role in Morphine Biosynthesis
Grothe et al. (2001) identified this compound 7-O-acetyltransferase as crucial in morphine biosynthesis in the opium poppy, Papaver somniferum. This enzyme catalyzes the conversion of this compound to this compound-7-O-acetate, a precursor of thebaine, a key component in the morphine pathway (Grothe, Lenz, & Kutchan, 2001).
Enhancement of Morphinan Alkaloid Production
Research by Sharafi et al. (2013) demonstrated that overexpression of the SalAT gene in Papaver bracteatum hairy root cultures significantly increased the production of morphinan alkaloids like thebaine, codeine, and morphine (Sharafi et al., 2013).
Genetic Engineering for Alkaloid Production
Allen et al. (2007) showed that altering the expression of the gene encoding this compound 7-O-acetyltransferase in opium poppy impacts the accumulation of alkaloids like morphine, codeine, and thebaine. This study provides insights into the genetic manipulation of opium poppy for specific alkaloid production (Allen et al., 2007).
Structural and Functional Analysis
Ziegler et al. (2009) studied salutaridine reductase, an enzyme involved in morphine biosynthesis, to understand substrate binding and inhibition. This research contributes to the detailed understanding of the morphine biosynthetic pathway (Ziegler, Brandt, Geissler, & Facchini, 2009).
Discovery and Characterization
Lotter et al. (1992) provided an important revision in the understanding of this compound's structure, specifically its configuration at C-7, which is vital for morphine biosynthesis (Lotter, Gollwitzer, & Zenk, 1992).
Interaction and Co-Expression Studies
Comparative Transcript and Alkaloid Profiling
Ziegler et al. (2006) compared alkaloid profiles with gene expression profiles across different Papaver species to identify key enzymes in morphine biosynthesis, including salutaridine reductase (Ziegler et al., 2006).
Enzyme Purification and Characterization
Lenz and Zenk (1995) achieved near-homogeneity purification of acetyl coenzyme A:this compound-7-O-acetyltransferase from Papaver somniferum cell cultures. This enzyme plays a critical role in converting this compound to this compound-7-O-acetate, a new intermediate in morphine biosynthesis (Lenz & Zenk, 1995).
X-Ray Diffraction Analysis
Higashi et al. (2010) used X-ray diffraction to analyze the structure of salutaridine reductase from Papaver somniferum, providing a deeper understanding of its role in the opium poppy's analgesic compound biosynthesis (Higashi, Smith, Jez, & Kutchan, 2010).
Oxidoreductase Purification and Characterization
Gerardy and Zenk (1993) discovered and purified an enzyme from Papaver somniferum that reduces salutaridine to this compound, highlighting its substrate specificity and role in opium alkaloid biosynthesis (Gerardy & Zenk, 1993).
Atomic Structure of Salutaridine Reductase
Higashi et al. (2010) reported the atomic structure of salutaridine reductase, a key enzyme in morphine and codeine biosynthesis, providing insights into its function and catalytic mechanism (Higashi, Kutchan, & Smith, 2010).
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1 |
Clave InChI |
LLSADFZHWMEBHH-TYILLQQXSA-N |
SMILES isomérico |
CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canónico |
CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


